molecular formula C24H24N2O7S B3698463 methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate

methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate

Cat. No.: B3698463
M. Wt: 484.5 g/mol
InChI Key: XQKSDZZWQHEYCX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, such as methoxy, sulfonamido, and acetamido groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with an acetamido derivative under appropriate conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamido group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamido group can produce amines.

Scientific Research Applications

Methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate involves its interaction with specific molecular targets. The sulfonamido and acetamido groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound’s ability to undergo various chemical reactions also allows it to modify biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((3,4-dimethoxyphenyl)sulfonamido)acetamido)benzoate: Similar structure but lacks the N-phenyl group.

    Methyl 4-(2-((3,4-dimethoxyphenyl)amino)acetamido)benzoate: Similar structure but has an amino group instead of a sulfonamido group.

Uniqueness

Methyl 4-(2-((3,4-dimethoxy-N-phenylphenyl)sulfonamido)acetamido)benzoate is unique due to the presence of both sulfonamido and acetamido groups, which enhance its reactivity and potential applications. The N-phenyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7S/c1-31-21-14-13-20(15-22(21)32-2)34(29,30)26(19-7-5-4-6-8-19)16-23(27)25-18-11-9-17(10-12-18)24(28)33-3/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKSDZZWQHEYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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